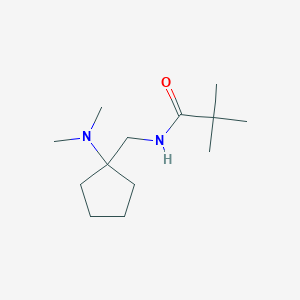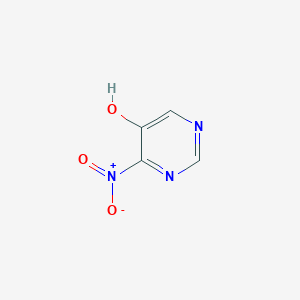![molecular formula C25H18ClN3O B14903562 4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug design.
准备方法
The synthesis of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of the trityl and chloro substituents. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrazole precursors, cyclization reactions can be employed to form the pyrazolo[4,3-c]pyridine core.
Substitution Reactions: Introduction of the chloro group can be achieved through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Tritylation: The trityl group can be introduced using trityl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Drug Design: The unique structure of the compound makes it a valuable scaffold for the design of new drugs with improved efficacy and selectivity.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their diverse biological activities.
The uniqueness of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C25H18ClN3O |
|---|---|
分子量 |
411.9 g/mol |
IUPAC 名称 |
4-chloro-1-trityl-2H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C25H18ClN3O/c26-23-22-21(16-17-27-23)29(28-24(22)30)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,28,30) |
InChI 键 |
DPWWJIVSMRWGIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=O)N4)C(=NC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
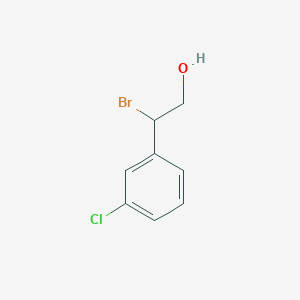
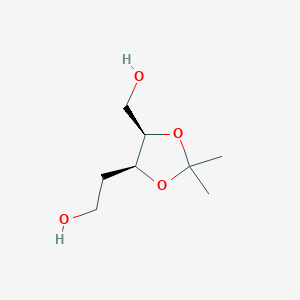


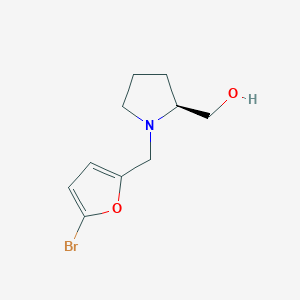

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
